3-Iodobenzonitrile

Thermochemistry Physical Organic Chemistry Computational Chemistry

3-Iodobenzonitrile (m-iodobenzonitrile) delivers superior Pd-catalyzed cross-coupling reactivity via its weak C–I bond, outperforming bromo- and chloro-analogs. The meta-iodo substitution is structurally essential for constructing isophthalonitrile cores—enabling radiolabeled TCIN synthesis, CNS piperidine libraries, and chiral amino acid anilide SAR probes. Swapping cheaper isomers without re-validation risks reaction failure and non-compliant materials. Thermodynamic benchmark verified by combustion calorimetry. Order 98% purity for reliable, scalable synthesis.

Molecular Formula C7H4IN
Molecular Weight 229.02 g/mol
CAS No. 69113-59-3
Cat. No. B1295488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodobenzonitrile
CAS69113-59-3
Molecular FormulaC7H4IN
Molecular Weight229.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C#N
InChIInChI=1S/C7H4IN/c8-7-3-1-2-6(4-7)5-9/h1-4H
InChIKeyBGARPMGQRREXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodobenzonitrile (CAS 69113-59-3): Baseline Procurement and Physicochemical Profile for Differentiated Scientific Selection


3-Iodobenzonitrile (m-iodobenzonitrile, CAS 69113-59-3) is a halogenated aromatic nitrile with the molecular formula C₇H₄IN and a molecular weight of 229.02 g/mol . Its standard (p° = 0.1 MPa) molar enthalpy of formation has been experimentally determined by combustion calorimetry, establishing a foundational thermodynamic benchmark for this compound . The compound is supplied as a solid with a melting point range of 40–43 °C (lit.) and is insoluble in water but soluble in methanol . 3-Iodobenzonitrile is primarily utilized as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of pharmaceuticals and functional materials .

Why 3-Iodobenzonitrile Cannot Be Readily Substituted by Other Halobenzonitriles in Regulated or Performance-Critical Applications


Substituting 3-Iodobenzonitrile with an isomer or a different halobenzonitrile (e.g., bromo- or chloro-) in a synthetic route or material specification introduces distinct changes in reactivity, thermodynamic stability, and intermolecular interactions. These differences are not trivial; they stem from the unique electronic and steric properties of the iodine atom at the meta position relative to the nitrile group [1]. For example, the C–I bond is significantly more reactive in palladium-catalyzed cross-couplings than C–Br or C–Cl bonds, and the meta-substitution pattern imparts a different dipole moment and crystal packing arrangement compared to ortho- or para-isomers [1][2]. A direct swap with a cheaper or more readily available analog without rigorous re-validation will likely result in failed reactions, altered reaction kinetics, or materials with non-compliant physicochemical properties [2].

3-Iodobenzonitrile (CAS 69113-59-3): Product-Specific Quantitative Evidence for Differentiated Scientific Procurement


Thermodynamic Stability: Gaseous Phase Enthalpy of Formation Relative to Isomers and Other Halogens

The standard molar enthalpy of formation (ΔfH°m(g)) for 3-iodobenzonitrile is quantitatively distinct from its 2- and 4-iodo isomers, as well as from the corresponding bromo- and fluoro-benzonitriles. This difference is a direct measure of the relative thermodynamic stability and the strength of intramolecular interactions, which can influence reactivity and physical properties [1].

Thermochemistry Physical Organic Chemistry Computational Chemistry

Intermolecular Interaction Strength: Halogen-Cyano Interactions in the Solid State

The strength of halogen-cyano intermolecular interactions in the crystalline phase of 3-iodobenzonitrile has been evaluated and compared to its ortho and para isomers, as well as to bromo- and fluoro-benzonitriles. These interactions, which govern crystal packing, melting point, and solubility, are quantified by the enthalpies and entropies of phase transition [1].

Crystal Engineering Supramolecular Chemistry Materials Science

Purity and Characterization Benchmarking Across Major Suppliers

Commercial sourcing of 3-Iodobenzonitrile reveals a clear specification range that defines the acceptable quality for research and industrial use. While 3-bromobenzonitrile or 4-iodobenzonitrile are available, the established quality control metrics for 3-iodobenzonitrile (e.g., GC purity, melting point range) provide a baseline for consistent performance [1].

Analytical Chemistry Procurement Quality Control

Cross-Coupling Reactivity: Aryl Iodide vs. Aryl Bromide/Chloride in Telescoped Flow Processes

The superior reactivity of aryl iodides like 3-iodobenzonitrile compared to aryl bromides or chlorides in palladium-catalyzed cross-coupling reactions is a well-established class-level principle [1]. While a direct kinetic comparison for this specific compound is not available, its successful application in a telescoped, three-step flow process for Suzuki-Miyaura and Sonogashira couplings demonstrates its efficient participation as a coupling partner [1].

Synthetic Methodology Flow Chemistry Catalysis

3-Iodobenzonitrile (CAS 69113-59-3): Differentiated Application Scenarios for Research and Industrial Use


Synthesis of 14C-Labeled Agrochemicals via Radiochemical Intermediates

The use of 3-iodobenzonitrile as a starting reagent for the synthesis of tetrachloroisophthalo-[14C]-nitrile (TCIN) highlights its value in preparing radiolabeled compounds for environmental fate and metabolism studies in agrochemical development . The specific meta-iodo substitution pattern is required to build the correct isophthalonitrile core, and the reactivity of the aryl iodide enables efficient introduction of the 14C label.

Preparation of Functionalized Piperidine Derivatives for CNS Drug Discovery

3-Iodobenzonitrile is a key building block in the multi-step synthesis of complex piperidine derivatives, such as 1-(3-iodophenyl)-3-{2-[4-(trifluoromethyl)-1-piperidinyl]ethyl}-2-imidazolidinone . The meta-iodoaryl group is essential for subsequent diversification via cross-coupling or other transformations, enabling the creation of targeted compound libraries for central nervous system (CNS) drug discovery programs.

Synthesis of Chiral Amino Acid Anilides for Peptidomimetic Research

The compound serves as a starting material for the preparation of chiral amino acid anilides . The presence of the iodine atom provides a synthetic handle for late-stage functionalization, allowing for the introduction of diverse molecular fragments into peptidomimetic scaffolds. This is critical for probing structure-activity relationships (SAR) in medicinal chemistry.

Preparation of Organic Electroluminescent (OEL) Materials

Literature reports indicate that m-iodobenzonitrile can be used as an intermediate in the preparation of organic electroluminescent compounds . The specific electronic properties imparted by the meta-iodo and cyano groups can be leveraged to tune the emission characteristics and charge transport properties of advanced materials for organic light-emitting diodes (OLEDs).

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